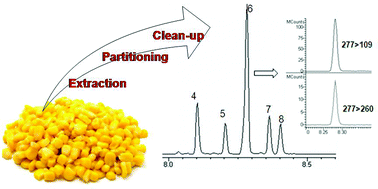Optimization and validation of a multiresidue method for pesticide determination in maize using gas chromatography coupled to tandem mass spectrometry
Analytical Methods Pub Date: 2014-10-14 DOI: 10.1039/C4AY01970A
Abstract
A modified QuEChERS method was optimized for pesticide multiresidue extraction from maize for further GC-MS/MS determination. Extraction was conducted using a simultaneous hydration/extraction process. The clean-up step was performed using low temperature precipitation of lipids followed by dispersive solid-phase extraction (d-SPE). Low temperature precipitation at −18 °C during 12 hours enabled a reduction of co-extractives. Factorial experimental designs allowed the determination of optimum extraction and clean-up conditions. The proposed method was evaluated through the following analytical parameters: linearity, limits of detection (LOD) and quantification (LOQ), accuracy and precision. Results for the instrumental LOD and LOQ were 1.5 and 5.0 μg L−1, respectively, while the practical method LOQ was 40 or 100 μg kg−1 depending on the compounds. Recoveries from spike levels 40, 100 and 200 μg kg−1 were from 70 to 120% with RSD ≤ 20% for most compounds. Evaluation of the matrix effect was performed relating the areas of analytes in pure solvents to areas obtained from organic extracts. The results found were lower than 16.7%, confirming the efficiency of the proposed extraction and clean-up method.

Recommended Literature
- [1] Building biomimetic membrane at a goldelectrode surface
- [2] Cell-specific activation of gemcitabine by endogenous H2S stimulation and tracking through simultaneous fluorescence turn-on†
- [3] Chain growth polymerization mechanism in polyurethane-forming reactions
- [4] Au-nanoparticles-decorated Sb2S3 nanowire-based flexible ultraviolet/visible photodetectors†
- [5] Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†
- [6] Brushes of semiflexible polymers in equilibrium and under flow in a super-hydrophobic regime
- [7] Calibration in atomic absorption spectrometry
- [8] Cancer cell detection based on the interaction between an anticancer drug and cell membrane components†
- [9] Challenges for the future of tandem photovoltaics on the path to terawatt levels: a technology review
- [10] C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†










